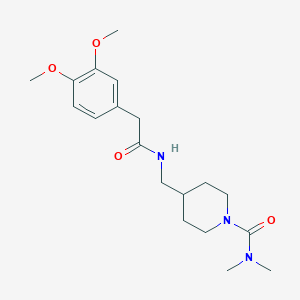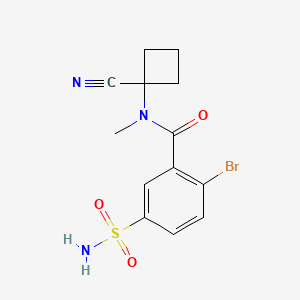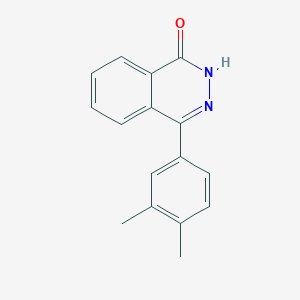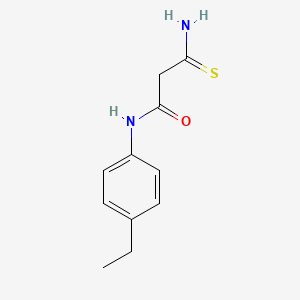
4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a piperidine derivative with a dimethoxyphenyl group and an acetamido group attached. Piperidine is a common structure in many pharmaceuticals and natural products, and the dimethoxyphenyl group is a common motif in many bioactive compounds .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a dimethoxyphenyl group, which is a phenyl (benzene) ring with two methoxy (OCH3) groups attached, and an acetamido (CH3C(=O)NH) group .Chemical Reactions Analysis
The compound, like other piperidine derivatives, may undergo various reactions. The amine group on the piperidine ring can act as a nucleophile in reactions, and the carbonyl group in the acetamido group can be involved in reactions such as reductions .Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research
- Synthesis and Cytotoxic Activity : A study by Deady et al. (2003) focused on the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with a 2-(3,4-dimethoxyphenyl) structure. These compounds demonstrated potent cytotoxic properties against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells, showing potential as anti-cancer agents. Some compounds exhibited remarkable efficacy in in vivo models against colon tumors (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Chemical Reactions and Synthesis
- Polycyclic N-hetero Compounds : Hirota et al. (1978) explored reactions involving similar chemical structures, focusing on benzyl ketones and acetamide derivatives. This research contributes to the understanding of chemical reactions and synthesis pathways involving dimethoxyphenyl compounds (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978).
Antimicrobial Evaluation and Docking Studies
- Synthesis, Characterization, and Biological Evaluation : Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized compounds including a 3,4-dimethoxyphenyl structure. These compounds were subjected to antimicrobial evaluation and molecular docking studies, contributing to the field of pharmaceutical chemistry and drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Electrochromic Properties in Material Science
- Electrochromic Aromatic Polyamides : Chang and Liou (2008) developed novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units. These polyamides displayed electrochromic properties, which are significant in material science and engineering (Chang & Liou, 2008).
Analgesic and Anti-Inflammatory Activities
- Analgesic and Anti-Inflammatory Activities of Derivatives : Yusov et al. (2019) conducted a study on the analgesic and anti-inflammatory activities of certain acetamide hydrochlorides, including those with a dimethoxyphenyl structure. This research has implications for the development of new analgesic and anti-inflammatory drugs (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Molecular Structure Analysis
- Structure of Heteroannularly Disubstituted Ferrocene Derivatives : Cetina et al. (2009) explored the structure of various ferrocene derivatives, including those containing an acetamido group. This research adds valuable knowledge to the field of chemistry, particularly in understanding the molecular structures of complex compounds (Cetina, Djaković, Semenčić, & Rapić, 2009).
Propiedades
IUPAC Name |
4-[[[2-(3,4-dimethoxyphenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-21(2)19(24)22-9-7-14(8-10-22)13-20-18(23)12-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQMOKRWKTAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester](/img/structure/B2635698.png)



![4-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635704.png)
![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)

![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)
